molecular formula C15H19NO6S B3387117 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid CAS No. 790272-16-1

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B3387117
CAS No.: 790272-16-1
M. Wt: 341.4 g/mol
InChI Key: AZEWYWODSHSGGT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .

Comparison with Similar Compounds

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c17-15(18)11-4-6-16(7-5-11)23(19,20)12-2-3-13-14(10-12)22-9-1-8-21-13/h2-3,10-11H,1,4-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEWYWODSHSGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135714
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790272-16-1
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790272-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid

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